Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate
Overview
Description
“Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate” is a chemical compound with the molecular formula C14H18N2O2 . It contains a total of 38 bonds, including 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also includes 1 four-membered ring, 1 five-membered ring, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a diazaspiro[3.4]octane core, a benzyl group, and a carboxylate group . The InChI code for this compound is 1S/C14H18N2O2 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 246.3 g/mol. The compound is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Chiaroni et al. (2000) synthesized 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, including 7-benzoyl-2-(4-methoxyphenyl)-6-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one, as part of a study on the stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones. The study highlighted different envelope conformations of the isoxazolidine rings in the synthesized compounds (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).
Application in Antimalarial Research
- A study by Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series from a Plasmodium falciparum whole-cell high-throughput screening campaign. Compounds from this series showed activity against multiple stages of the malaria parasite lifecycle, indicating potential as antimalarial agents (Le Manach et al., 2021).
Synthetic Methodology Improvement
- Wang et al. (2015) discussed the synthesis of 6-benzyl-2,6-diazaspiro(3.4)octane oxalate as a substitute for piperazine and morpholine in drugs, showcasing the chemical versatility and significance of diazaspiro[3.4]octane compounds in medicinal chemistry (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).
Molecular Modifications and Antitubercular Properties
- Lukin et al. (2023) conducted a study on a set of compounds derived from a 2,6-diazaspiro[3.4]octane building block, exploring various molecular peripheries. This led to the identification of a potent antitubercular lead with significant inhibitory activity against Mycobacterium tuberculosis (Lukin et al., 2023).
Potential in Anti-Corrosive Applications
- Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, for mild steel protection in HCl. This research demonstrates the potential application of diazaspiro[3.4]octane derivatives in corrosion inhibition (Chafiq et al., 2020).
Safety and Hazards
Future Directions
A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro [3.4]octane building block . This suggests that “Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate” and related compounds could be further explored for their potential as antimycobacterial agents .
Properties
IUPAC Name |
benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-8-4-7-14(16)10-15-11-14/h1-3,5-6,15H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESURKCEBCHDOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)N(C1)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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